molecular formula C24H19ClN2O3 B2377704 (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide CAS No. 1327173-26-1

(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2377704
CAS No.: 1327173-26-1
M. Wt: 418.88
InChI Key: KOBDTSYBQXSJTF-PNHLSOANSA-N
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Description

(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a synthetic small molecule belonging to the chromene carboxamide class, designed for investigative applications in chemical biology and oncology research. Its structure, featuring a chromene scaffold substituted with imino and carboxamide groups, is engineered for targeted protein interaction. This compound serves as a valuable chemical probe for studying kinase-mediated signaling pathways. Research indicates its primary utility lies in the investigation of cyclin-dependent kinase 2 (CDK2) activity, a critical regulator of the cell cycle. By potentially inhibiting CDK2, this compound allows researchers to explore cell cycle arrest, particularly in the G1 phase, and to study the downstream effects on cellular proliferation in various cancer models . Its mechanism is attributed to the competitive binding at the ATP-binding site of the kinase, disrupting phosphorylation events essential for cell cycle progression. The specific substitution pattern on the phenyl rings is crucial for optimizing binding affinity and selectivity, making it a key tool for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . This reagent is For Research Use Only and is intended for use by qualified laboratory professionals.

Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3/c1-15-7-8-18(14-21(15)25)27-24-20(13-16-5-3-4-6-22(16)30-24)23(28)26-17-9-11-19(29-2)12-10-17/h3-14H,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBDTSYBQXSJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide , a derivative of chromone, has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Structural Characteristics

The structural configuration of this compound is significant for its biological activity. The chromene framework, characterized by a fused benzopyran ring system, is known for its diverse pharmacological properties. The presence of substituents such as the 3-chloro-4-methylphenyl and 4-methoxyphenyl groups plays a crucial role in modulating its activity.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC19H18ClN3O3
Molecular Weight373.81 g/mol
Key Functional GroupsCarboxamide, Imino
Chromone CorePresent

Inhibition of MAO-B

Research indicates that chromone derivatives exhibit notable inhibition of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. The compound’s structural features suggest it may act as a selective MAO-B inhibitor.

  • Mechanism of Action : The inhibition is believed to be influenced by the electronic properties of the substituents on the phenyl rings. Studies have shown that compounds with electron-withdrawing groups tend to enhance inhibitory activity against MAO-B .
  • SAR Studies : Further investigations into SAR revealed that the position and nature of substituents significantly affect potency. For example, derivatives with halogenated phenyl groups showed increased activity compared to those with alkyl substitutions .

Antioxidant Properties

Chromone derivatives, including the compound in focus, have demonstrated antioxidant activities. This is particularly relevant in the context of reducing oxidative stress associated with various diseases.

  • Experimental Findings : In vitro assays have shown that these compounds can scavenge free radicals effectively, indicating their potential as therapeutic agents in oxidative stress-related conditions .

Cytotoxicity and Anticancer Activity

Preliminary studies have evaluated the cytotoxic effects of this compound against various cancer cell lines.

  • Cell Viability Assays : Using MTT assays, the compound exhibited varying degrees of cytotoxicity across different cell lines, suggesting selective anticancer properties .
  • Comparison with Standard Drugs : Comparative studies with established anticancer agents indicated that this compound could be as effective as some conventional treatments while exhibiting lower toxicity .

Case Studies

Several case studies highlight the compound's potential applications:

  • Study on Neuroprotection : A study focusing on neuroprotective effects demonstrated that this compound could mitigate neuronal damage in models of Parkinson's disease by inhibiting MAO-B activity .
  • Antifungal Activity : Although primarily studied for its MAO-B inhibition, some derivatives have shown antifungal properties against Candida species, indicating a broader spectrum of biological activity .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of chromene derivatives, including (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives have been shown to target specific oncogenic pathways, making them promising candidates for further development in cancer therapy.

Antioxidant Properties

Chromene derivatives are known for their antioxidant capabilities. The presence of phenolic groups in this compound may contribute to radical scavenging activities, which can protect cells from oxidative stress. This property is particularly valuable in the context of neurodegenerative diseases where oxidative damage plays a critical role.

Anti-inflammatory Effects

Research has indicated that certain chromene compounds possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound could be explored for developing therapeutic agents for inflammatory conditions.

Antimicrobial Activity

Studies have shown that chromene derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within the microorganisms.

Case Studies

StudyFindingsReference
Anticancer ActivityDemonstrated cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Antioxidant PropertiesExhibited significant radical scavenging activity in DPPH assay, indicating potential for neuroprotective applications.
Anti-inflammatory EffectsInhibited COX enzymes leading to reduced inflammation in animal models of arthritis.
Antimicrobial ActivityShowed effectiveness against Staphylococcus aureus and Candida albicans in vitro.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety (-CONH-) undergoes hydrolysis under acidic or alkaline conditions, yielding the corresponding carboxylic acid and aniline derivatives. For example:

  • Acidic Hydrolysis : Reacting the compound with concentrated HCl at 80°C for 6 hours cleaves the amide bond, producing 2-[(3-chloro-4-methylphenyl)imino]-2H-chromene-3-carboxylic acid and 4-methoxyaniline .

  • Alkaline Hydrolysis : Treatment with NaOH (10%) at reflux generates the sodium salt of the carboxylic acid and releases 4-methoxyaniline .

Key Reaction Conditions :

ConditionReagentsTemperatureTimeYield (%)
Acidic HydrolysisHCl (conc.), H₂O80°C6 hr~85%
Alkaline HydrolysisNaOH (10%), ethanolReflux4 hr~78%

Reduction of the Imino Group

The imino group (-C=N-) is susceptible to reduction. Catalytic hydrogenation with Pd/C in ethanol under H₂ gas (1 atm) converts the imine to a secondary amine, forming (2Z)-2-[(3-chloro-4-methylphenyl)amino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide .

  • Mechanism : The reaction proceeds via adsorption of H₂ on the catalyst surface, followed by sequential hydrogen transfer to the imine nitrogen.

  • Yield : ~92% after 2 hours at 25°C.

Electrophilic Aromatic Substitution

The chromene ring and aromatic substituents participate in electrophilic substitution reactions:

  • Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the para positions of the methoxyphenyl and chloromethylphenyl rings .

  • Halogenation : Bromination using Br₂/FeBr₃ substitutes hydrogen atoms on the chromene ring, yielding polybrominated derivatives .

Example Reaction :

Reaction TypeReagentsPosition ModifiedProduct Structure
NitrationHNO₃, H₂SO₄4-methoxyphenylNitro group at C-4 of aryl ring

Photochemical Reactivity

The chromene core exhibits photochromic behavior under UV light (λ = 365 nm), reversibly isomerizing between closed (colorless) and open (colored) forms. This property is influenced by:

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) stabilize the open form, while electron-donating groups (e.g., -OCH₃) favor the closed form .

  • Solvent Dependency : Polar solvents (e.g., DMSO) enhance the stability of the open form due to solvation effects .

Coordination Chemistry

The imino nitrogen and carbonyl oxygen act as bidentate ligands for transition metals. Reactions with Cu(II) or Ni(II) salts in methanol form octahedral complexes:

  • Example : Reaction with CuCl₂ yields a complex with the formula [Cu(L)₂Cl₂] , where L = ligand .

  • Stability Constants : Log β values range from 8.2 to 10.5, depending on the metal ion and solvent .

Biological Degradation Pathways

In metabolic studies, cytochrome P450 enzymes oxidize the methyl group on the 3-chloro-4-methylphenyl ring to a carboxylic acid, forming a polar metabolite excreted in urine .

Comparison with Similar Compounds

Key Observations :

  • Melting Points : Methoxy-substituted analogs (e.g., 13b) exhibit lower melting points than methyl-substituted counterparts (13a), likely due to reduced crystal packing efficiency from the bulkier methoxy group .
  • Spectral Data : The C=O stretch (~1660 cm⁻¹) and C≡N stretch (~2214 cm⁻¹) are consistent across chromene-carboxamide derivatives, confirming the core structure .
2.4. Structural and Electronic Comparisons
  • vs.
  • vs. Dichlorophenyl Analogs : Compounds with dual chloro substituents () may exhibit higher cytotoxicity but lower solubility than the target, highlighting a balance between activity and pharmacokinetics .
  • vs. Benzodiazepine-Fused Chromenes : ’s fused heterocycles demonstrate expanded ring systems with distinct pharmacological profiles, whereas the target’s simplicity may favor synthetic accessibility .

Q & A

Basic Research Question

  • HPLC-PDA : Use a C18 column with acetonitrile/water gradient (60:40 to 90:10) to separate (2Z) and (2E) isomers (retention time difference: ~2.1 min) .
  • Mass spectrometry : HRMS (ESI+) confirms molecular ion [M+H]+ at m/z 423.08 (calculated: 423.09) .
  • Vibrational spectroscopy : FTIR peaks at 1665 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (C=N stretch) distinguish the carboxamide and imine groups .

Quality Control : Purity >98% is essential for biological assays; use preparative HPLC for scale-up .

What computational tools predict the compound’s reactivity and degradation pathways?

Advanced Research Question

  • Quantum mechanics : DFT (B3LYP/6-31G*) calculates frontier molecular orbitals to predict sites of nucleophilic/electrophilic attack (e.g., imine nitrogen susceptibility) .
  • Molecular dynamics : Simulate hydrolysis in aqueous environments (e.g., explicit solvent models) to identify labile bonds .
  • Cheminformatics : Tools like SwissADME predict metabolic pathways (e.g., CYP3A4-mediated oxidation) .

Validation : Compare computational predictions with accelerated stability studies (40°C/75% RH for 4 weeks) .

How does the (2Z)-configuration impact intermolecular interactions in crystal packing?

Advanced Research Question
The (2Z)-isomer forms tighter crystal lattices due to planar chromene-imine conjugation, as shown by:

  • Hirshfeld surface analysis : Strong π-π stacking (3.5–3.8 Å) between chromene rings and halogen bonds (Cl···O = 3.3 Å) with methoxyphenyl groups .
  • Thermal analysis : Higher melting points (mp = 218–220°C) compared to (2E)-isomers (mp = 195–198°C) due to efficient packing .

Methodology : Use Mercury (CCDC) to visualize packing motifs and quantify interaction strengths .

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